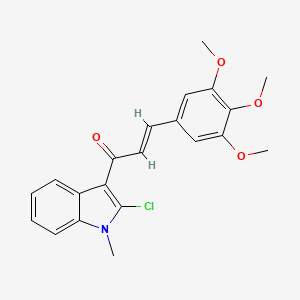
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The indole core is then chlorinated and methylated to introduce the 2-chloro and 1-methyl groups, respectively.
Coupling with Trimethoxyphenylpropenone: The final step involves coupling the chlorinated and methylated indole with 3,4,5-trimethoxyphenylpropenone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific pathways or receptors.
Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one: Similar structure but lacks the methyl group.
1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one: Similar structure but with a bromo group instead of a chloro group.
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-dimethoxyphenyl)-2-propen-1-one: Similar structure but with fewer methoxy groups.
Uniqueness
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the chloro, methyl, and trimethoxyphenyl groups can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C21H20ClNO4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(E)-1-(2-chloro-1-methylindol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20ClNO4/c1-23-15-8-6-5-7-14(15)19(21(23)22)16(24)10-9-13-11-17(25-2)20(27-4)18(12-13)26-3/h5-12H,1-4H3/b10-9+ |
InChI Key |
GJOQLHMRTSPYSU-MDZDMXLPSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide](/img/structure/B13370160.png)

![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)
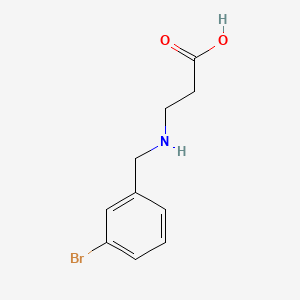
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370174.png)
![Methyl 2-(1-pyrrolidinyl)thieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B13370178.png)
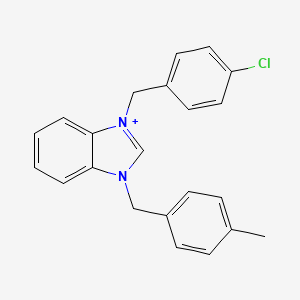

![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)
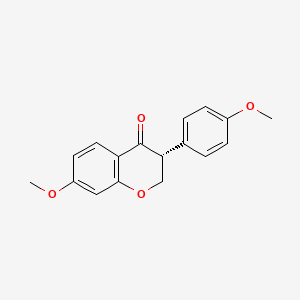

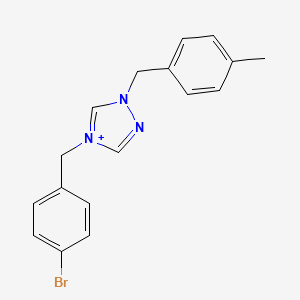
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)

